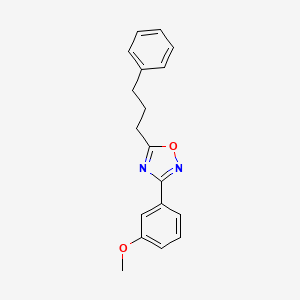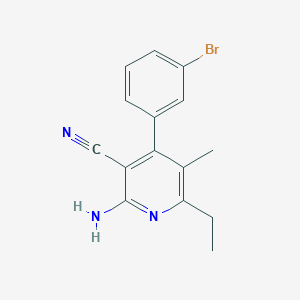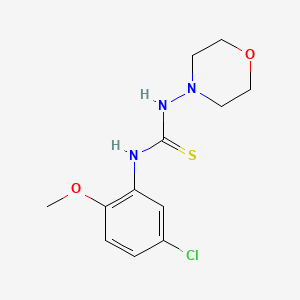
3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of 3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole is not fully understood. However, several studies have suggested that the compound exhibits its biological activity by modulating various cellular pathways, including the inhibition of enzymes and the regulation of gene expression. For instance, it has been reported that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer. Additionally, it has been shown to regulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole has been reported to exhibit several biochemical and physiological effects. It has been shown to possess anti-inflammatory, anticancer, and neuroprotective properties. The compound has also been reported to exhibit antimicrobial and antifungal activities. Additionally, it has been shown to possess antioxidant properties, which may help in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole in lab experiments include its ease of synthesis, low cost, and potential applications in various scientific research fields. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on 3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole. One possible direction is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is the exploration of its potential applications in material science, such as the development of organic semiconductors and electrochromic materials. Additionally, further studies are needed to understand its mechanism of action and potential side effects, which may help in the development of safer and more effective drugs.
Méthodes De Synthèse
The synthesis of 3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole involves the reaction between 3-(3-methoxyphenyl) propionic acid hydrazide and 3-phenylpropanoic acid in the presence of thionyl chloride and anhydrous pyridine. The reaction leads to the formation of the desired oxadiazole compound with a yield of 73%. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole has shown promising results in various scientific research applications. It has been extensively studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has also been investigated for its antimicrobial, antifungal, and antioxidant activities. Additionally, it has been explored for its potential applications in material science, such as the development of organic semiconductors and electrochromic materials.
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-21-16-11-6-10-15(13-16)18-19-17(22-20-18)12-5-9-14-7-3-2-4-8-14/h2-4,6-8,10-11,13H,5,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLXUECDEGUTFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5810336.png)

![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)



![1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone](/img/structure/B5810368.png)

![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)


![N-ethyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5810410.png)
![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)